molecular formula C28H32O16 B8262100 Isoscoparin-2'-beta-D-glucopyranoside

Isoscoparin-2'-beta-D-glucopyranoside

Cat. No.: B8262100
M. Wt: 624.5 g/mol
InChI Key: AQQFWSYLUDMDBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoscoparin-2’-beta-D-glucopyranoside typically involves the glycosylation of isoscoparin with a suitable glucosyl donor under specific reaction conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of the beta-D-glucopyranoside linkage .

Industrial Production Methods

Industrial production of Isoscoparin-2’-beta-D-glucopyranoside may involve extraction from natural sources such as the seeds of Alliaria petiolata, followed by purification using techniques like high-performance liquid chromatography (HPLC). The compound can also be synthesized chemically in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isoscoparin-2’-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Isoscoparin-2’-beta-D-glucopyranoside. These derivatives can have different biological and chemical properties compared to the parent compound .

Mechanism of Action

The mechanism of action of Isoscoparin-2’-beta-D-glucopyranoside involves its ability to scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response. This interaction helps in mitigating the damage caused by reactive oxygen species and enhances cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoscoparin-2’-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQFWSYLUDMDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97605-25-9
Record name Isoscoparin 2''-O-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoscoparin-2'-beta-D-glucopyranoside
Reactant of Route 2
Isoscoparin-2'-beta-D-glucopyranoside
Reactant of Route 3
Isoscoparin-2'-beta-D-glucopyranoside
Reactant of Route 4
Isoscoparin-2'-beta-D-glucopyranoside
Reactant of Route 5
Isoscoparin-2'-beta-D-glucopyranoside
Reactant of Route 6
Isoscoparin-2'-beta-D-glucopyranoside

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